5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a pyrrole ring fused with a pyrrolidine ring, making it a part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired compound . Industrial production methods often involve the use of solid alumina and room temperature conditions to facilitate the cross-coupling of pyrrole rings with acyl (bromo)acetylenes .
Chemical Reactions Analysis
5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and other enzymes involved in cellular processes .
Comparison with Similar Compounds
5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds in the pyrrolopyrazine family. Similar compounds include:
- 5-Benzyl-1-(5-methyl-2-furyl)octahydropyrrolo[3,4-c]pyrrole
- This compound
These compounds share similar structural features but differ in their substituents, which can affect their biological activity and applications.
Properties
IUPAC Name |
5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15-13(17)11-8-16(9-12(11)14(15)18)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDOXGOCEIAQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142966 | |
Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165893-95-8 | |
Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165893-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-methyl-5-(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601142966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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